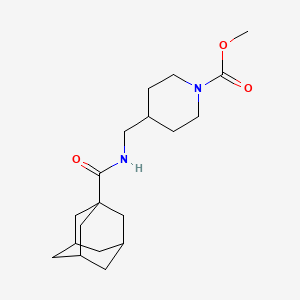

Methyl 4-(((3r,5r,7r)-adamantane-1-carboxamido)methyl)piperidine-1-carboxylate

Description

Methyl 4-(((3r,5r,7r)-adamantane-1-carboxamido)methyl)piperidine-1-carboxylate is a synthetic compound featuring a hybrid structure combining an adamantane core, a piperidine ring, and a carboxamido-methyl linker. The adamantane moiety, known for its high lipophilicity and conformational rigidity, is often utilized in medicinal chemistry to enhance metabolic stability and membrane permeability. The piperidine ring, a common pharmacophore, contributes to binding interactions with biological targets, while the methyl carboxylate group influences solubility and pharmacokinetic properties. This compound’s stereochemistry (3r,5r,7r-adamantane configuration) further defines its spatial orientation, which is critical for target engagement and selectivity.

Properties

IUPAC Name |

methyl 4-[(adamantane-1-carbonylamino)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O3/c1-24-18(23)21-4-2-13(3-5-21)12-20-17(22)19-9-14-6-15(10-19)8-16(7-14)11-19/h13-16H,2-12H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUYNSNKLQFVIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)C23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((3r,5r,7r)-adamantane-1-carboxamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane-1-carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with piperidine to form the amide. Finally, the methyl ester is introduced using methanol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also involve purification steps such as recrystallization and chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((3r,5r,7r)-adamantane-1-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the adamantane moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(((3r,5r,7r)-adamantane-1-carboxamido)methyl)piperidine-1-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 4-(((3r,5r,7r)-adamantane-1-carboxamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The adamantane moiety is known to interact with hydrophobic pockets in proteins, potentially inhibiting their function. The piperidine ring can enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Limitations of Available Evidence

The provided evidence lacks direct pharmacological or biochemical data for this compound. Most references focus on plant physiology (e.g., light effects on photosynthesis ), which are unrelated to the compound’s structural or functional properties.

Biological Activity

Methyl 4-(((3R,5R,7R)-adamantane-1-carboxamido)methyl)piperidine-1-carboxylate is a complex organic compound with potential applications in medicinal chemistry due to its structural features and biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, synthesis, and research findings.

Chemical Structure and Synthesis

The compound features a piperidine ring connected to an adamantane derivative, which contributes to its unique biological properties. The synthesis typically involves several steps:

- Preparation of Adamantane Derivative : The adamantane-1-carboxylic acid is converted to its acid chloride using thionyl chloride.

- Formation of Amide : The acid chloride is reacted with piperidine to form the corresponding amide.

- Methyl Ester Formation : Finally, the methyl ester is introduced using methanol in the presence of a catalyst.

This multi-step synthesis can be optimized for industrial production using continuous flow reactors and purification techniques such as recrystallization and chromatography .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets in biological systems:

- Hydrophobic Interactions : The adamantane moiety can fit into hydrophobic pockets within proteins, potentially inhibiting their function.

- Binding Affinity : The piperidine ring enhances the compound's binding affinity and specificity towards its targets, modulating various biochemical pathways .

Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of similar compounds derived from piperidine and adamantane structures. For instance, derivatives have shown significant activity against various pathogens, with minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL . The inhibition of biofilm formation by Staphylococcus aureus has also been noted.

Anticancer Activity

The compound has been explored for its potential anticancer properties. In vitro studies indicated that certain derivatives exhibit cytotoxic effects on cancer cell lines. For example, some compounds in related studies demonstrated IC50 values ranging from 0.15 to 0.24 μM against specific cancer cell lines .

Pharmacodynamics

In pharmacodynamic studies, compounds similar to this compound have shown the ability to induce upregulation of key proteins involved in tumor suppression, such as p53 . This suggests a mechanism by which these compounds may exert their anticancer effects through modulation of cellular pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | MIC values as low as 0.22 μg/mL | |

| Anticancer | IC50 values from 0.15 to 0.24 μM | |

| Protein Interaction | Induces upregulation of p53 and MDM2 |

Case Study: Anticancer Efficacy

In a study evaluating the efficacy of related compounds on tumor growth in xenograft models, a derivative demonstrated significant tumor regression at doses of 100 mg/kg . This highlights the potential therapeutic applications of compounds based on the this compound structure.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare Methyl 4-(((3r,5r,7r)-adamantane-1-carboxamido)methyl)piperidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step pathways:

Adamantane-1-carboxylic acid activation : React adamantane-1-carboxylic acid with coupling agents (e.g., HATU or EDCI) to form the reactive carboxamide intermediate.

Amide bond formation : Couple the activated adamantane derivative with 4-(aminomethyl)piperidine under basic conditions (e.g., DIPEA in DMF).

Esterification : Protect the piperidine nitrogen with a methyl carboxylate group using methyl chloroformate.

Key challenges include optimizing reaction yields (often <50% in initial attempts) and minimizing side reactions like over-alkylation. Purification typically employs column chromatography with gradients of ethyl acetate/hexane .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : Structural confirmation requires:

- NMR spectroscopy : - and -NMR to verify adamantane’s rigid cage structure (e.g., characteristic singlet for adamantane protons at δ ~1.6–2.1 ppm) and piperidine ring conformation.

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 362.2 for C _{28}N _{3} $).

- X-ray crystallography : For unambiguous stereochemical assignment of the (3r,5r,7r)-adamantane configuration, though crystallization may require co-crystallization agents due to low polarity .

Q. What preliminary biological screening approaches are used to evaluate its pharmacological potential?

- Methodological Answer : Initial screens focus on:

- Receptor binding assays : Test affinity for CNS targets (e.g., NMDA or σ receptors) using radioligand displacement assays. Adamantane derivatives often show nanomolar binding (e.g., IC ~10–100 nM for σ-1 receptors).

- Cytotoxicity profiling : Use MTT assays in immortalized cell lines (e.g., HEK-293 or SH-SY5Y) to assess baseline toxicity (typically reported as CC >50 µM).

- Solubility and logP : Determine partition coefficients (e.g., logP ~3.5 via shake-flask method) to predict blood-brain barrier permeability .

Advanced Research Questions

Q. How can synthetic yield be optimized using Design of Experiments (DoE)?

- Methodological Answer : Apply DoE to systematically vary parameters:

- Factors : Temperature (40–80°C), solvent polarity (DMF vs. THF), catalyst loading (5–15 mol%), and reaction time (12–48 hrs).

- Response surface modeling : Use software (e.g., JMP or Minitab) to identify optimal conditions. For example, a central composite design may reveal that DMF at 60°C with 10 mol% HATU maximizes yield to ~65%.

- Validation : Confirm reproducibility in triplicate runs and scale-up to gram-scale synthesis .

Q. How to resolve contradictions in reported biological activity across studies?

- Methodological Answer : Discrepancies (e.g., varying IC values for enzyme inhibition) can arise from:

Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine as a reference inhibitor).

Structural analogs : Compare activity of derivatives (e.g., replacing adamantane with bicyclo[2.2.1]heptane) to isolate pharmacophore contributions.

Computational docking : Perform molecular dynamics simulations (e.g., using AutoDock Vina) to predict binding modes and identify key residues (e.g., hydrophobic interactions with adamantane in a protein pocket) .

Q. What strategies are recommended for improving metabolic stability in vivo?

- Methodological Answer : Address rapid hepatic clearance (e.g., t <2 hrs in rodents) via:

- Esterase-resistant modifications : Replace the methyl ester with tert-butyl or pivaloyloxymethyl groups to slow hydrolysis.

- Deuterium incorporation : Substitute labile hydrogens (e.g., α to the carbonyl) with deuterium to reduce CYP450-mediated oxidation.

- Prodrug design : Introduce a phosphonate or peptide-linked promoiety for targeted release in specific tissues .

Q. How to assess the compound’s stability under varying storage and reaction conditions?

- Methodological Answer : Stability studies should include:

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (typically >200°C for adamantane derivatives).

- Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions, followed by HPLC monitoring (C18 column, acetonitrile/water + 0.1% TFA).

- Long-term storage : Store at –20°C under argon; avoid incompatible materials (e.g., strong oxidizers) per safety data sheets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.